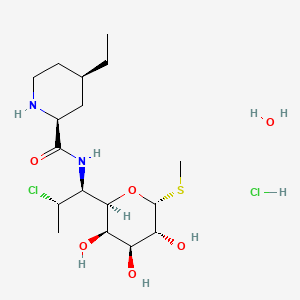

Pirlimycin hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pirlimycin Hydrochloride is the hydrochloride salt form of pirlimycin, a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

Scientific Research Applications

Mastitis Treatment in Dairy Cows Pirlimycin hydrochloride has been extensively studied for its efficacy in treating mastitis in dairy cows. It has shown promising results in treating subclinical mastitis, being more effective than some other antibiotics such as ceftiofur sodium and compound amoxycillin. However, for clinical mastitis, compound amoxycillin was found superior. Additionally, pirlimycin hydrochloride was noted for improving milk quality, particularly in reducing somatic cell counts, which is crucial for milk hygiene and quality (Peng, 2011).

Environmental Impact and Antibiotic Resistance The environmental loading of pirlimycin through fecal and urinary excretion is a significant concern, particularly regarding environmental pollution from the livestock industry. Research has developed and validated analytical methods to identify and quantify pirlimycin in bovine feces and urine, which is crucial for developing management strategies to mitigate environmental pollution (Ray et al., 2014). Another study delved into antibiotic resistance genes in the feces of dairy cows after short-term antibiotic treatments, including pirlimycin hydrochloride. The study found no significant treatment effects on the abundance of certain antibiotic resistance genes, underlining the complexity of antibiotic resistance dynamics and the need for more comprehensive investigations (Feng et al., 2020).

Prepartum Intramammary Treatment Investigations into prepartum intramammary treatment with pirlimycin hydrochloride in dairy heifers have shown that such treatments can significantly reduce the prevalence of intramammary infection during early lactation, contributing to better overall udder health and potentially improved milk production (Middleton et al., 2005).

Manure Management and Environmental Concerns The fate and environmental impact of pirlimycin used in dairy production have been studied in the context of manure management. Manure application technology, such as surface application versus subsurface injection, can significantly affect the environmental behavior of antibiotics like pirlimycin. Studies have demonstrated how these application methods can influence the concentration and potential environmental impact of pirlimycin, highlighting the importance of considering manure application techniques as part of farm management practices to mitigate the risk of antibiotic resistance (Kulesza et al., 2016).

properties

CAS RN |

77495-92-2 |

|---|---|

Product Name |

Pirlimycin hydrochloride hydrate |

Molecular Formula |

C17H34Cl2N2O6S |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

InChI Key |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

Isomeric SMILES |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

synonyms |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

Origin of Product |

United States |

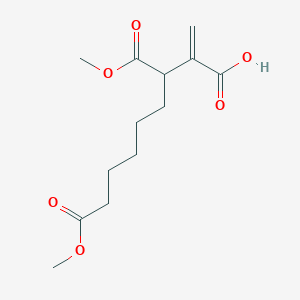

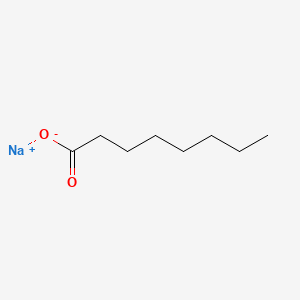

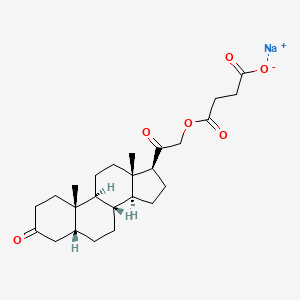

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

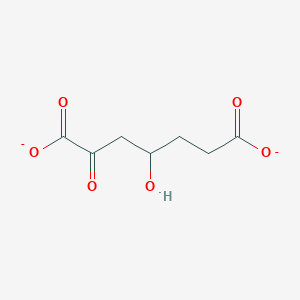

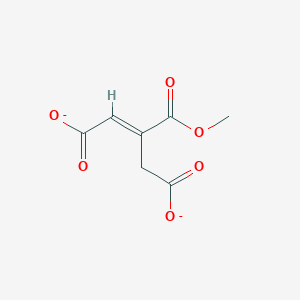

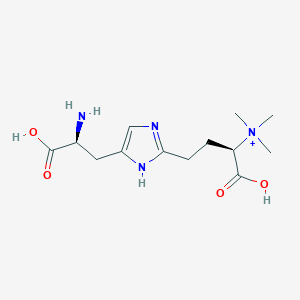

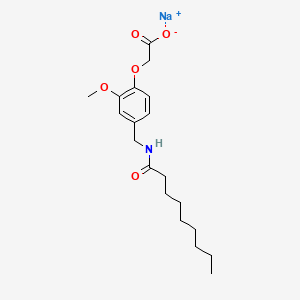

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)

![3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260229.png)